molecular formula C10H14N2O2 B6606080 ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate CAS No. 2169870-37-3

ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate

Cat. No.: B6606080
CAS No.: 2169870-37-3
M. Wt: 194.23 g/mol
InChI Key: SFWXFEONHYXNTK-FPLPWBNLSA-N
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Description

Ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a pyrazole ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The ester group and pyrazole ring can interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1H-pyrazol-5-yl)but-2-enoate: Lacks the methyl group on the pyrazole ring.

    Methyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl (Z)-3-(2-methylpyrazol-3-yl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)7-8(2)9-5-6-11-12(9)3/h5-7H,4H2,1-3H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWXFEONHYXNTK-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=NN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC=NN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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